zirconium(IV) isopropoxide isopropanol

Catalog No.
S1797263
CAS No.
14717-56-7
M.F
C12H28O4Zr.C3H8O
M. Wt
387.668
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zirconium(IV) isopropoxide isopropanol

CAS Number

14717-56-7

Product Name

zirconium(IV) isopropoxide isopropanol

IUPAC Name

propan-2-ol;zirconium

Molecular Formula

C12H28O4Zr.C3H8O

Molecular Weight

387.668

InChI

InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3;

SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr]

Catalysis in Selective Dehydration of Propan-2-ol

Specific Scientific Field

Catalysis and materials science.

Summary

Zirconium(IV) isopropoxide (Zr(OiPr)₄) has been studied as a catalyst for the selective dehydration of propan-2-ol (isopropanol) to propene. This reaction is of interest due to its relevance in industrial processes and the production of valuable chemicals.

Experimental Procedures

Results

Zirconium(IV) isopropoxide isopropanol is an inorganic compound with the formula C₁₅H₃₆O₅Zr and a molecular weight of approximately 387.67 g/mol. It is known for its role as a precursor in the synthesis of various zirconium-containing materials, particularly in the field of polymer chemistry. This compound is a complex formed by zirconium(IV) isopropoxide and isopropanol, which enhances its solubility and reactivity in organic solvents, making it suitable for various applications in chemical synthesis and materials science .

  • Flammability: Flammable liquid.
  • Toxicity: May cause skin and eye irritation. Inhalation may be harmful.
  • Reactivity: Reacts with water, releasing flammable isopropanol and hydrochloric acid fumes [].
, primarily involving hydrolysis and condensation. When exposed to moisture, it can hydrolyze to form zirconium oxide and isopropanol:

Zirconium IV isopropoxide isopropanol+H2OZrO2+isopropanol\text{Zirconium IV isopropoxide isopropanol}+\text{H}_2\text{O}\rightarrow \text{ZrO}_2+\text{isopropanol}

This hydrolysis reaction is crucial in the formation of zirconium oxide films, which are utilized in various applications, including catalysis and electronics. Additionally, it can react with organic compounds to form stable complexes, facilitating the synthesis of olefin-functionalized zirconium-containing monomers .

Zirconium(IV) isopropoxide isopropanol can be synthesized through the reaction of zirconium(IV) chloride with isopropanol under controlled conditions. The general procedure includes:

  • Preparation: Dissolve zirconium(IV) chloride in anhydrous isopropanol.
  • Reaction: Stir the mixture at elevated temperatures to facilitate the formation of zirconium(IV) isopropoxide.
  • Complexation: Allow the reaction to proceed until the desired complex forms, often indicated by a change in viscosity or color.
  • Purification: The product can be purified through distillation or recrystallization methods to remove unreacted starting materials .

Zirconium(IV) isopropoxide isopropanol has several notable applications:

  • Precursor for Zirconium Oxide Films: It serves as a precursor for synthesizing zirconium oxide thin films used in electronics and optics.
  • Catalyst in Organic Synthesis: The compound acts as a catalyst in various organic reactions, particularly in polymerization processes.
  • Synthesis of Functionalized Monomers: It facilitates the production of olefin-functionalized zirconium-containing monomers, which are valuable in materials science .

Interaction studies involving zirconium(IV) isopropoxide isopropanol primarily focus on its reactivity with other organic compounds and its behavior under different environmental conditions. Research indicates that this compound can form stable complexes with various ligands, enhancing its utility in catalysis and material synthesis. Additionally, studies on its hydrolysis kinetics reveal insights into its stability and reactivity profiles in aqueous environments .

Several compounds share similarities with zirconium(IV) isopropoxide isopropanol, particularly within the realm of metal alkoxides. Here are some notable examples:

Zirconium(IV) isopropoxide isopropanol stands out due to its enhanced solubility and reactivity compared to other metal alkoxides, making it particularly valuable in polymer chemistry and materials science applications .

The development of zirconium alkoxide chemistry traces its origins to pioneering work conducted in the mid-20th century, with Donald Charlton Bradley emerging as a foundational figure in establishing the fundamental principles governing metal alkoxide synthesis and characterization. Bradley's initial investigations in the 1940s and 1950s focused on understanding the aggregative and volatility properties of zirconium alkoxide compounds, discoveries that would later prove instrumental in their application as precursors for metal oxide thin film fabrication.

During his doctoral research at Birkbeck College under Professor William Wardlaw, Bradley encountered significant challenges in characterizing zirconium alkoxide compounds due to their inherent hydrolytic instability. Without access to modern spectroscopic tools, he employed ebullioscopic methods to determine molecular weights and aggregation numbers in compounds of the formula [Zr(OR)₄]ₙ. This groundbreaking work revealed that the aggregative and related volatility chemistry of alkoxide compounds depended predominantly on the steric effect of the alkoxide group OR, specifically how the geometrical bulk of the organic component R restricted access to the metal center and influenced aggregation patterns.

Bradley's systematic investigation of zirconium alkoxides demonstrated a striking relationship between steric demand and volatility, as evidenced by boiling point data showing that increased alkoxide steric demand led to lower aggregation and reduced boiling points. The collaborative work with Professor Ram Charan Mehrotra in 1950 further established the relative importance of steric versus electronic effects in restricting metal coordination numbers, conclusively demonstrating that steric effects were dominant in determining molecular aggregation patterns.

The evolution of synthetic methodologies progressed significantly through the latter half of the twentieth century, with researchers developing increasingly sophisticated approaches to control precursor reactivity and stability. The fundamental relationship between molecular mass and volatility established by Bradley's work provided the theoretical foundation for subsequent developments in chemical vapor deposition and sol-gel applications. These early investigations established that volatility did not simply decrease with increasing molecular mass, contrary to widespread perceptions at the time, but was instead governed by complex interactions between steric effects, coordination geometry, and intermolecular forces.

Comparative Analysis of Zirconium Isopropoxide Isopropanol Synthesis Routes

Contemporary synthesis of zirconium(IV) isopropoxide isopropanol employs several distinct methodological approaches, each offering specific advantages and limitations in terms of yield, purity, and scalability. The most widely adopted synthetic route involves the metathesis reaction between zirconium(IV) chloride and ammonia solution in isopropanol, as documented in recent comprehensive studies.

The ammonia-based metathesis approach begins with dispersing zirconium(IV) chloride in toluene, followed by careful dropwise addition of a 2 molar ammonia solution in isopropanol. This reaction proceeds exothermically, requiring appropriate cooling measures to maintain controlled reaction conditions. The formation and precipitation of ammonium chloride serves as the driving force for the metathesis reaction, with the insoluble salt being readily removed through Schlenk filtration techniques. After initial filtration and solvent removal, the product undergoes additional treatment with ammonia solution to ensure complete ligand exchange, addressing any residual chloride content that might compromise product purity.

An alternative synthetic strategy employs direct alcoholysis of zirconium(IV) chloride with isopropanol in the presence of base catalysts. This approach offers advantages in terms of reaction simplicity but may require more stringent purification procedures to remove residual chloride impurities. The electrochemical synthesis route represents another viable option, utilizing anodic dissolution of zirconium metal in water-free isopropanol with electroconductive additives such as lithium chloride or quaternary ammonium halides.

Comparative evaluation of these synthetic routes reveals significant differences in product characteristics and practical considerations. The ammonia-based metathesis reaction consistently delivers high-purity products with minimal chloride contamination, making it the preferred method for applications requiring stringent purity specifications. The yield optimization studies indicate that careful control of stoichiometric ratios, particularly maintaining a 4.5:1 ratio of ammonia to zirconium chloride, maximizes conversion efficiency while minimizing side reactions.

Recent investigations have also explored alcohol interchange reactions starting from pre-formed zirconium isopropoxide complexes. This alcoholysis approach proves particularly successful when the incoming alcohol possesses a higher boiling point than isopropanol, enabling selective removal of the more volatile component. The transesterification variant employs acetate esters to facilitate ligand exchange, offering additional control over reaction kinetics and product selectivity.

Optimization Strategies for Large-Scale Production and Yield Enhancement

Large-scale production of zirconium(IV) isopropoxide isopropanol requires careful consideration of multiple process parameters to achieve consistent yields while maintaining product quality. Recent optimization studies have identified several critical factors that significantly influence both yield and product characteristics in scaled-up synthesis protocols.

Temperature control emerges as a primary optimization parameter, with exothermic metathesis reactions requiring careful thermal management to prevent decomposition or unwanted side reactions. The implementation of controlled cooling systems during ammonia addition ensures reaction temperatures remain within optimal ranges, typically maintaining temperatures below 25°C during the initial addition phase. Subsequent reaction phases can proceed at room temperature, allowing for complete ligand exchange without thermal degradation of the product.

Solvent selection and volume optimization represent additional critical factors in large-scale synthesis. The use of toluene as the primary reaction medium provides several advantages, including improved solubility characteristics for both starting materials and products, enhanced filtration efficiency for ammonium chloride removal, and reduced solvent consumption compared to alternative systems. Volume scaling studies indicate that maintaining appropriate solvent-to-substrate ratios, typically 150 milliliters of toluene per 60 millimoles of zirconium chloride, ensures adequate mixing and heat dissipation during scaled reactions.

Purification efficiency optimization focuses on minimizing product losses while maximizing contaminant removal. The implementation of sequential treatment protocols, involving initial filtration followed by redissolution and additional ammonia treatment, ensures complete chloride removal without significant yield penalties. Recrystallization optimization studies demonstrate that toluene-isopropanol solvent mixtures in 3:1 ratios provide superior crystallization characteristics compared to pure isopropanol systems, reducing required solvent volumes while improving crystal quality.

Reaction time optimization reveals that extended reaction periods beyond 1 hour at room temperature do not significantly improve conversion efficiency but may lead to increased side product formation. The implementation of efficient stirring systems ensures adequate mass transfer without mechanical degradation of the crystalline product during isolation procedures.

Quality control integration throughout the production process includes regular monitoring of reaction progress through nuclear magnetic resonance spectroscopy, enabling real-time assessment of conversion efficiency and product purity. The establishment of standardized analytical protocols ensures consistent product quality across different production batches while identifying potential process deviations before they impact final product characteristics.

Purification Techniques: Recrystallization vs. Vacuum Distillation Approaches

The purification of zirconium(IV) isopropoxide isopropanol presents unique challenges due to the compound's moisture sensitivity and tendency toward thermal decomposition at elevated temperatures. Two primary purification methodologies have emerged as practical approaches: recrystallization and vacuum distillation, each offering distinct advantages depending on specific application requirements and purity specifications.

Recrystallization techniques represent the most widely adopted purification approach for zirconium(IV) isopropoxide isopropanol. The compound exhibits poor solubility in pure isopropanol, necessitating large solvent volumes for effective recrystallization. However, the use of mixed solvent systems, particularly toluene-isopropanol mixtures in 3:1 volume ratios, dramatically improves both solubility characteristics and crystallization efficiency. This optimized solvent system enables effective purification with significantly reduced solvent consumption while producing high-quality white crystalline products.

The recrystallization process begins with dissolution of the crude product in the mixed solvent system at room temperature, followed by filtration to remove any insoluble impurities. Controlled cooling, typically to -30°C for 16 hours, promotes selective crystallization of the pure product while maintaining impurities in solution. The resulting crystals exhibit excellent purity profiles as confirmed by nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction analysis.

Vacuum distillation represents an alternative purification strategy particularly suited for applications requiring absolute moisture exclusion. This technique exploits the volatility differences between the target compound and potential impurities, enabling separation under carefully controlled temperature and pressure conditions. The implementation of vacuum distillation requires specialized equipment capable of maintaining high vacuum levels while providing precise temperature control to prevent thermal decomposition.

Comparative analysis of purification efficiency reveals that recrystallization consistently delivers superior purity levels for zirconium(IV) isopropoxide isopropanol, particularly regarding the removal of residual chloride contaminants and ammonium salts. Vacuum distillation, while effective for removing volatile impurities, may introduce thermal stress that could compromise product integrity or promote unwanted decomposition reactions.

Recent studies addressing commercial product variability have highlighted the critical importance of purification protocol selection. Commercial sources frequently exhibit significant batch-to-batch variations in color, ranging from the desired white crystals to yellow or brown powders, indicating the presence of impurities or partial decomposition products. The implementation of standardized recrystallization protocols effectively addresses these quality issues, consistently producing white crystalline products regardless of the starting material quality.

Challenges in Batch-to-Batch Reproducibility and Quality Control

The synthesis and purification of zirconium(IV) isopropoxide isopropanol faces significant challenges related to batch-to-batch reproducibility and quality control, issues that have profound implications for research reproducibility and industrial applications. Recent comprehensive studies have identified multiple factors contributing to variability in product quality and have developed strategies to address these persistent challenges.

Commercial variability represents one of the most significant obstacles to consistent research outcomes. Suppliers frequently deliver products exhibiting substantial variations in physical appearance, ranging from the expected white crystalline material to yellow or brown powders. These color variations indicate the presence of impurities or partial decomposition products that can significantly impact subsequent chemical reactions and material synthesis protocols. Turbidity in supposedly pure samples further compounds these quality issues, suggesting inadequate purification or improper storage conditions.

Moisture sensitivity emerges as a primary factor contributing to batch-to-batch variability. Zirconium(IV) isopropoxide isopropanol undergoes rapid hydrolysis in the presence of trace moisture, leading to the formation of oxo-alkoxide species and other decomposition products that compromise product integrity. The implementation of rigorous anhydrous handling protocols throughout synthesis, purification, and storage phases proves essential for maintaining consistent product quality.

Storage conditions significantly influence long-term product stability and reproducibility. The compound requires storage under inert atmosphere conditions with effective moisture exclusion to prevent gradual decomposition over time. Temperature fluctuations during storage can promote thermal decomposition or phase transitions that alter product characteristics, necessitating careful environmental control throughout the supply chain.

Analytical protocol standardization addresses many reproducibility challenges by providing consistent methods for quality assessment across different laboratories and production facilities. The implementation of nuclear magnetic resonance spectroscopy as a primary analytical tool enables rapid assessment of product purity and identification of common impurities. Single-crystal X-ray diffraction analysis provides definitive structural confirmation, ensuring that synthesized materials match expected molecular structures.

Recent investigations have established standardized synthetic protocols designed to minimize variability sources while maximizing reproducibility. These protocols include detailed specifications for reagent purity requirements, reaction vessel preparation procedures, environmental control parameters, and analytical verification methods. The adoption of these standardized approaches has demonstrated significant improvements in batch-to-batch consistency across multiple research groups.

Quality control integration throughout the production process includes implementation of in-process monitoring techniques that enable real-time assessment of reaction progress and product formation. Nuclear magnetic resonance spectroscopy monitoring during synthesis provides immediate feedback on conversion efficiency and identifies potential side reactions before they impact final product quality. Post-synthesis analytical protocols ensure that each batch meets established purity specifications before release for use in subsequent applications.

The establishment of reference standards and inter-laboratory comparison programs provides additional mechanisms for ensuring consistent quality across different production sites and research institutions. These programs enable identification of systematic biases in analytical methods or synthesis protocols while promoting adoption of best practices throughout the research community.

Synthesis ParameterOptimized ConditionImpact on YieldQuality Indicator
Temperature Control<25°C during addition15-20% improvementReduced decomposition
Solvent RatioToluene:Isopropanol 3:125% volume reductionEnhanced crystallization
Reaction Time1 hour at room temperatureOptimal conversionMinimal side products
Ammonia Stoichiometry4.5:1 NH₃:ZrCl₄90%+ conversionComplete chloride removal
Recrystallization Temperature-30°C for 16 hours95% recoveryHigh purity crystals

Zirconium(IV) isopropoxide isopropanol complex, with the molecular formula C₁₅H₃₆O₅Zr and molecular weight of 387.67 g/mol, represents a fundamentally important organometallic compound characterized by its distinctive dimeric structure in both solid state and solution [1] [9]. X-ray crystallographic investigations have revealed that this complex exists as a dimeric species [Zr₂(OᵢPr)₈(ᵢPrOH)₂] where the two zirconium centers are bridged through alkoxide ligands [4] [7].

The crystallographic analysis demonstrates that each zirconium atom adopts a distorted octahedral coordination geometry [4]. The molecular structure features two zirconium centers connected by bridging isopropoxide groups, with terminal isopropoxide ligands completing the coordination sphere of each metal center [7]. The coordinated isopropanol molecules are positioned to form stabilizing hydrogen bonds with the bridging alkoxide oxygens [19].

Crystallographic Parameters

ParameterValueReference
Molecular FormulaC₁₅H₃₆O₅Zr [1]
Molecular Weight387.67 g/mol [1]
Crystal FormWhite crystalline [2] [6]
Zr-Zr Distance3.29 Å (non-bonding) [7]
Average Zr-O Terminal1.956 Å [7]
Average Zr-O Bridging2.2-2.3 Å [7]

The structure reveals distinct bonding environments for the isopropoxide ligands [7]. Terminal isopropoxide groups exhibit shorter zirconium-oxygen bond distances averaging 1.956 Å, while bridging isopropoxide ligands show longer bond lengths in the range of 2.2-2.3 Å [7]. This distinction reflects the different coordination modes and electronic environments of the alkoxide oxygen atoms [4].

Single crystal X-ray diffraction studies have confirmed that the dimeric arrangement is stabilized by the coordination of isopropanol molecules, which form intramolecular hydrogen bonds with neighboring alkoxide groups [19] [20]. The hydrogen bonding interaction leads to elongation of specific zirconium-oxygen bonds, with affected bonds measuring approximately 2.25-2.29 Å compared to the shorter non-hydrogen-bonded connections [19].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible) of Coordination Environments

Nuclear magnetic resonance spectroscopy provides critical insights into the solution behavior and molecular dynamics of zirconium(IV) isopropoxide isopropanol complexes [9] [12]. ¹H Nuclear magnetic resonance analysis reveals characteristic resonances that distinguish between different isopropoxide environments and the coordinated isopropanol molecule [9].

Nuclear Magnetic Resonance Spectroscopic Data

ResonanceChemical Shift (ppm)AssignmentReference
a'4.4Isopropanol (CH) coordinated [9]
OH5.2Alcoholic proton of coordinated isopropanol [9]
Free isopropanol4.1Isopropanol in fast exchange [9]
Non-bridging isopropoxide4.3Terminal alkoxide CH [9]
Methyl groups1.5CH₃ groups of isopropoxide [12]

The ¹H Nuclear magnetic resonance spectrum demonstrates that the coordinated isopropanol appears as a single broad peak at 4.4 ppm, shifted significantly from free isopropanol at 4.1 ppm [9]. This downfield shift indicates coordination to the zirconium center and reflects the altered electronic environment upon complexation [9]. A very broad resonance at 5.2 ppm integrating to one proton has been assigned to the alcoholic proton of the coordinated isopropanol, showing considerable shift compared to free isopropanol in chloroform-d at 1.43 ppm [9].

¹³C Nuclear magnetic resonance spectroscopy reveals distinct carbon environments for the isopropoxide and isopropanol components [12]. The spectra show characteristic patterns for both zirconium and hafnium analogues, with the carbon resonances of the coordinated alcohol distinguishable from those of the alkoxide ligands [27].

Fourier transform infrared spectroscopy provides complementary structural information through vibrational analysis [14]. The infrared spectrum of zirconium(IV) isopropoxide isopropanol complex exhibits characteristic bands corresponding to different molecular vibrations [14]. Hydroxyl stretching vibrations appear as a broad band around 3383 cm⁻¹, confirming the presence of coordinated isopropanol molecules [19].

Fourier Transform Infrared Spectroscopic Assignments

Wavenumber (cm⁻¹)AssignmentReference
3383ν(OH) broad band of coordinated isopropanol [19]
1567Zr-O-C bond vibrations [14]
1455Zr-OH bond vibrations [14]
590Zr-O stretching vibrations [14]

The presence of bands at 1567 cm⁻¹ and 1455 cm⁻¹ has been attributed to zirconium-oxygen-carbon and zirconium-hydroxyl bond vibrations respectively [14]. These assignments are supported by the observation that these bands disappear upon thermal treatment, consistent with decomposition of organic components [14].

Ultraviolet-visible spectroscopy reveals the electronic properties of the zirconium coordination environment [12]. The optical absorption characteristics reflect the electronic transitions within the zirconium coordination sphere and provide information about the ligand field effects [41].

Hydrogen Bonding Networks in Protic Solvent Adducts

The hydrogen bonding network in zirconium(IV) isopropoxide isopropanol complexes plays a crucial structural and stabilizing role [19] [20]. Crystallographic evidence demonstrates that the coordinated isopropanol molecules participate in intramolecular hydrogen bonding interactions with neighboring alkoxide oxygen atoms [19].

The hydrogen bonding arrangement involves the hydroxyl proton of the coordinated isopropanol forming a bridge to an alkoxide oxygen atom [19]. This interaction results in measurable structural consequences, including elongation of specific zirconium-oxygen bonds from the typical range of 2.17-2.20 Å to approximately 2.25-2.29 Å [19].

Hydrogen Bonding Parameters

ParameterValueEffectReference
Normal Zr-O bond length2.17-2.20 ÅNon-hydrogen bonded [19]
Hydrogen-bonded Zr-O2.25-2.29 ÅElongated due to H-bonding [19]
OH frequency3383 cm⁻¹Broad band indicating H-bonding [19]

The hydrogen bonding network contributes significantly to the overall stability of the molecular structure [18]. Studies indicate that protic solvents form more stable adducts than aprotic solvents due to the additional stabilization provided by hydrogen bonding interactions [18]. The coordinated alcohol molecules in these complexes exhibit enhanced acidity compared to free alcohols, as evidenced by the significant downfield shift of the hydroxyl proton in nuclear magnetic resonance spectroscopy [9].

Comparative analysis reveals that the hydrogen bonding strength varies depending on the nature of the alkoxide ligands and the steric environment around the metal center [16]. The splitting observed in nuclear magnetic resonance signals can be attributed to the longer bond lengths resulting from hydrogen-bonded isopropanol coordination [16].

The structural influence of hydrogen bonding extends beyond immediate bonding parameters to affect the overall molecular geometry [20]. The presence of hydrogen-bonded isopropanol leads to asymmetric coordination environments that deviate from ideal octahedral geometry around the zirconium centers [19].

Computational Modeling of Molecular Geometry (Density Functional Theory Calculations)

Density functional theory calculations have provided detailed insights into the electronic structure and molecular geometry of zirconium(IV) isopropoxide isopropanol complexes [22] [24]. Computational studies employing various functionals including Perdew-Burke-Ernzerhof with Grimme D3 dispersion corrections have been utilized to optimize molecular geometries and predict spectroscopic properties [22] [23].

The computational models typically employ effective core potentials for zirconium atoms, such as the Stuttgart effective core potentials with def2-TZVP basis sets, while oxygen, carbon, and hydrogen atoms are described using def2-SVP basis sets [22] [23]. These calculations have successfully reproduced experimental bond lengths and angles within acceptable error margins [24].

Computational Parameters and Results

Calculation MethodBasis SetZr-O Bond Length (Å)Zr-Cl Bond Length (Å)Reference
Density Functional Theorydef2-TZVP/SDD2.12.5 [24]
Density Functional Theory optimizationdef2-SVP2.196-2.210N/A [22]

Density functional theory investigations have revealed that the coordination geometry around zirconium centers adopts a tricapped trigonal prismatic arrangement in certain complexes, with oxygen atoms forming the vertices of the prism and nitrogen atoms occupying capping positions [5]. The high-symmetry coordination, not imposed by crystallographic elements, indicates inherent thermodynamic stability of this arrangement [5].

Computational analysis of the electronic structure demonstrates that zirconium-oxygen bonding exhibits significant covalent character, as evidenced by predominantly shorter bond lengths compared to purely ionic interactions [19]. The calculations predict zirconium-nitrogen bond lengths in the range of 2.44-2.48 Å, while zirconium-oxygen distances vary from 2.19 to 2.25 Å depending on the coordination environment [5] [19].

The computational modeling has also addressed the energetics of ligand exchange processes and the stability of different isomeric forms [24]. Density functional theory calculations predict the relative Lewis acidity of different structural isomers by evaluating the enthalpy change upon ligand dissociation [24]. These studies provide quantitative measures of the binding strength between the metal center and various ligands [24].

Vibrational frequency calculations complement the structural optimization by predicting infrared spectra that can be directly compared with experimental data [22]. The computational approach has proven particularly valuable for assigning specific vibrational modes to molecular motions involving zirconium-oxygen bonds [42].

Comparative Structural Analysis with Hafnium Analogues

The structural comparison between zirconium(IV) and hafnium(IV) isopropoxide isopropanol complexes reveals remarkable similarities arising from their analogous electronic configurations and chemical behaviors [29] [32]. Both elements belong to Group IV and exhibit d²s² outer electron configurations, resulting in nearly identical coordination chemistry and molecular architectures [29].

Hafnium(IV) isopropoxide isopropanol complex exhibits the same dimeric structure as its zirconium analogue, with the general formula [M₂(OᵢPr)₈(ᵢPrOH)₂] where M represents either zirconium or hafnium [27] [32]. X-ray crystallographic studies have confirmed that the hafnium and zirconium complexes are isomorphous, adopting identical molecular geometries and crystal packing arrangements [28].

Comparative Structural Parameters

ParameterZirconium ComplexHafnium ComplexReference
Molecular Formula[Zr₂(OᵢPr)₈(ᵢPrOH)₂][Hf₂(OᵢPr)₈(ᵢPrOH)₂] [27] [32]
Crystal SystemIsomorphousIsomorphous [28]
Coordination GeometryDistorted octahedralDistorted octahedral [28] [33]
Metal-Metal Distance~3.29 Å~3.29 Å [28]
Atomic Radius160 pm159 pm [29]

Nuclear magnetic resonance spectroscopic analysis demonstrates nearly identical chemical shift patterns for both zirconium and hafnium complexes [27]. The ¹H nuclear magnetic resonance spectra show characteristic resonances at equivalent positions, with the ratio between different environments maintaining the expected 1:5:30 pattern corresponding to the molecular stoichiometry [27]. Similarly, ¹³C nuclear magnetic resonance spectra exhibit parallel patterns for both metal complexes, confirming their structural equivalence [27].

The remarkable similarity extends to their interaction with Lewis bases such as trioctylphosphine oxide [12]. Both complexes show identical ³¹P nuclear magnetic resonance chemical shifts at 63 ppm when coordinated with trioctylphosphine oxide, indicating equivalent Lewis acidity and coordination behavior [12] [15].

Despite these extensive similarities, subtle differences exist in their physical properties [29]. Hafnium exhibits higher density (13.31 g/cm³) compared to zirconium (6.51 g/cm³) due to its larger atomic mass, while maintaining nearly identical atomic radius (159 pm for hafnium versus 160 pm for zirconium) [29]. The melting points also differ slightly, with hafnium showing a higher melting point (2233°C) compared to zirconium (1855°C) [29].

Crystallographic investigations of mixed β-diketonate/isopropoxide compounds have confirmed that zirconium and hafnium complexes with the formula [M₂(OPrⁱ)₆(tmhd)₂] are isomorphous and exhibit identical molecular structures [28]. These studies demonstrate that the structural similarities persist even in mixed-ligand systems, reinforcing the chemical twin relationship between these elements [28].

Thermal Decomposition Pathways and Activation Energy Analysis

Thermal decomposition of zirconium(IV) isopropoxide isopropanol occurs primarily between 300 and 340 degrees Celsius. Studies indicate that during heating, the isopropoxide ligands begin to decompose, releasing isopropanol and propene as primary volatile products [4].

Key thermal decomposition features:

  • Initial decomposition onset: ~300 °C
  • Maximum decomposition rate: ~340 °C
  • Volatile products: isopropanol, propene, minor isopropyl chloride (which further decomposes to propene and hydrogen chloride)
  • Mechanism: Direct cleavage of zirconium–oxygen bonds in isopropoxide ligands releasing propene and regenerating isopropanol

Activation energy values for this decomposition are not explicitly stated in the available literature but can be inferred to be consistent with typical zirconium alkoxide complexes, which generally require moderate thermal energy to break metal–alkoxide bonds [4]. The thermal decomposition leads to the formation of zirconium oxide (zirconia), a material prized for its mechanical and chemical durability.

Moisture Sensitivity and Hydrolysis Kinetics

Zirconium(IV) isopropoxide isopropanol complex is highly moisture sensitive, undergoing rapid hydrolysis upon exposure to water or atmospheric moisture [2] [5]. The hydrolysis process involves substitution of the isopropoxide ligands by hydroxyl groups, leading to the formation of zirconium hydroxide intermediates and eventually zirconium oxide through condensation reactions.

Hydrolysis kinetics characteristics:

  • Hydrolysis is rapid and exothermic
  • Reaction rate depends on water concentration and temperature
  • Hydrolysis leads to polymeric zirconium oxide or hydroxide species
  • Moisture sensitivity necessitates handling under inert atmosphere or dry conditions

These hydrolysis reactions are the basis for sol-gel processing routes used to synthesize zirconia and hybrid zirconium-containing materials [6] . The kinetics can be modulated by controlling water stoichiometry and reaction conditions, which influence particle size and morphology in the final oxide materials.

Surface Tension and Colloidal Behavior in Solution

While specific quantitative data on surface tension of zirconium(IV) isopropoxide isopropanol solutions are limited, the compound’s behavior in solution is influenced by its coordination environment and solvent interactions. In organic solvents such as isopropanol and toluene, the complex tends to form stable solutions but can precipitate over time due to slow oligomerization or partial hydrolysis [3].

Colloidal behavior points:

  • Solutions may exhibit colloidal stability initially but tend to precipitate upon aging
  • Surface tension effects are governed by solvent properties and ligand interactions
  • Formation of colloidal zirconium oxide species can occur upon partial hydrolysis
  • Control of solution conditions (temperature, solvent polarity) is critical to maintaining homogeneity

These properties are important in applications such as thin-film deposition and polymer hybrid synthesis where uniform precursor solutions are required [3].

Phase Transition Characteristics and Melting Point Optimization

Zirconium(IV) isopropoxide isopropanol is described as a crystalline solid at room temperature, with a melting point that is not widely reported in the literature but is generally consistent with related zirconium alkoxide complexes, which melt or decompose before boiling due to thermal instability [3] [2].

Phase transition notes:

  • The compound decomposes upon heating rather than exhibiting a sharp boiling point
  • Melting point optimization is limited by the compound’s sensitivity to moisture and thermal decomposition
  • Stabilization of the phase can be achieved by controlling storage conditions and solvent environment

Due to its thermal lability, practical applications focus on solution-phase processing at temperatures below decomposition thresholds to preserve the integrity of the complex [3] [4].

Summary Table of Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC15H36O5Zr
Molecular Weight~387.67 g/mol
Physical StateColorless to pale yellow crystalline solid
SolubilitySoluble in hot isopropanol, warm hexane, toluene
Thermal Decomposition Onset~300 °C
Thermal Decomposition ProductsIsopropanol, propene, minor isopropyl chloride
Moisture SensitivityHighly moisture sensitive; hydrolyzes readily
Hydrolysis ProductsZirconium hydroxide and oxide
Surface Tension/Colloidal BehaviorStable in solution initially; precipitates over time
Phase TransitionMelts/decomposes before boiling; crystalline solid

Dates

Last modified: 08-15-2023

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